
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. Attached to this ring is a fluorobenzamide group and a complex side chain featuring a thioether linkage and a trifluoromethylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amine group might be protonated under acidic conditions or form a bond with a carbonyl group in a condensation reaction. The thioether linkage could be oxidized, and the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (e.g., amine, carbonyl) and nonpolar (e.g., aromatic rings, alkyl chains) groups suggests that the compound could have interesting solubility properties. The fluorine atoms could also influence the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Characterization
Microwave Induced Synthesis : Research has shown that the synthesis of fluorobenzamides containing thiazole and thiazolidine can be achieved through microwave-induced methods. These compounds, which are structurally related to the requested chemical, have been found to exhibit promising antimicrobial activities. The presence of a fluorine atom at the 4th position of the benzoyl group is essential for enhancing these activities (Desai, Rajpara, & Joshi, 2013).
Polymer Synthesis : Another study focused on the synthesis of novel aromatic polyimides using related compounds as building blocks. These materials displayed a range of properties, including solubility in organic solvents and thermal stability, highlighting their potential for various applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Biological Activities
Antimicrobial Activity : A study on the reductive chemistry of a novel hypoxia-selective cytotoxin related to the chemical revealed insights into its selective toxicity for hypoxic cells. This research provides a foundation for understanding the biological activities of similar compounds (Palmer, van Zijl, Denny, & Wilson, 1995).
Herbicidal Activity : Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives revealed that these compounds exhibit significant herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of fluorinated compounds (Wu et al., 2011).
Antitumor Activities : The synthesis and evaluation of trifluoromethylated analogues of 4,5-dihydroorotic acid for their antitumor activities highlight the potential of fluorinated pyrimidines in medicinal chemistry. These compounds, related to the chemical , showcase the therapeutic potential against various cancers (Sukach et al., 2015).
Future Directions
Given the complexity of this molecule and the variety of functional groups it contains, there are likely many potential directions for future research. These could include exploring its synthesis and reactivity, investigating its potential biological activity, and studying its physical and chemical properties .
properties
IUPAC Name |
N-[4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF4N5O3S/c21-12-6-3-10(20(23,24)25)7-13(12)27-14(31)8-34-19-29-16(26)15(18(33)30-19)28-17(32)9-1-4-11(22)5-2-9/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXSESKCDAPOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
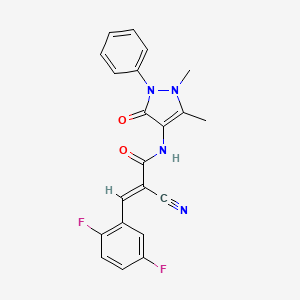
![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)
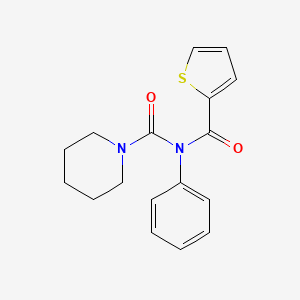
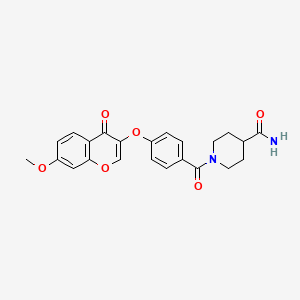
![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)
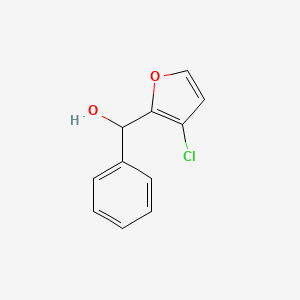
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
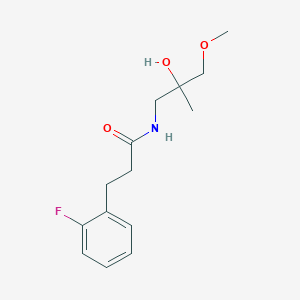
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)